molecular formula C17H17Cl2NO2 B2470333 (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide CAS No. 468069-82-1

(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide

Cat. No.: B2470333
CAS No.: 468069-82-1
M. Wt: 338.23
InChI Key: MKRKSVGDGYEKST-JXMROGBWSA-N
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Description

(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide is a synthetic organic compound designed for research applications. This acrylamide derivative features a furan ring and a dichlorophenyl group, structural motifs often associated with bioactive properties. While direct studies on this specific compound are limited, its core structure is closely related to a class of compounds investigated as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on these structural analogs has demonstrated significant potential in preclinical models for managing neuropathic pain, including pain induced by chemotherapeutic agents, and for exhibiting anti-inflammatory properties . Other furan-derived compounds have also been explored for antimicrobial activities, suggesting a broad scope for biochemical research . The mechanism of action for related compounds involves the potentiation of α7 nAChRs, a key receptor implicated in the cholinergic anti-inflammatory pathway and cognitive function . The diethylamide group in this particular molecule may influence its lipophilicity and brain penetration, making it a compound of interest for studying central nervous system targets . This product is provided for non-human research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-3-20(4-2)17(21)10-7-13-6-9-16(22-13)14-11-12(18)5-8-15(14)19/h5-11H,3-4H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRKSVGDGYEKST-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises three key subunits: a 2,5-dichlorophenyl-substituted furan ring, an α,β-unsaturated acrylamide backbone, and a diethylamine moiety. Retrosynthetic disconnection suggests two primary pathways:

Furan Ring Construction Followed by Acrylamide Functionalization

This approach prioritizes the synthesis of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde as a central intermediate. The aldehyde group enables subsequent Knoevenagel condensation or Wittig reactions to install the acrylamide segment.

Acrylamide Backbone Assembly Prior to Furan Coupling

Alternatively, pre-forming the N,N-diethylacrylamide moiety followed by palladium-catalyzed cross-coupling with a halogenated furan derivative offers modularity, particularly for late-stage diversification.

Detailed Synthetic Methodologies

Route 1: Knoevenagel Condensation-Mediated Synthesis

Synthesis of 5-(2,5-Dichlorophenyl)Furan-2-Carbaldehyde

The furan core is constructed via a Suzuki-Miyaura coupling between 2,5-dichlorophenylboronic acid and 5-bromofuran-2-carbaldehyde. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/water mixture (3:1:1), the reaction proceeds at 80°C for 12 hours, yielding the aldehyde in 78% purity.

Knoevenagel Condensation with N,N-Diethylmalonamide

The aldehyde undergoes condensation with N,N-diethylmalonamide in refluxing ethanol with piperidine as a catalyst. This step forms the α,β-unsaturated acrylamide scaffold, favoring the E-isomer due to conjugation stabilization. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), achieving a 65% isolated yield.

Key Data:

Parameter Value Source
Reaction Temperature 80°C
Catalyst Piperidine (10 mol%)
Yield 65%

Route 2: Horner-Wadsworth-Emmons Olefination

Preparation of Diethyl Acrylamide Phosphonate

Triethyl phosphonoacetate is reacted with diethylamine in tetrahydrofuran (THF) at 0°C, followed by quenching with HCl to yield the phosphonate ester. This intermediate serves as a stabilized ylide precursor.

Olefination with 5-(2,5-Dichlorophenyl)Furan-2-Carbaldehyde

The aldehyde is treated with the phosphonate ylide in the presence of NaH as a base. The reaction proceeds at room temperature for 6 hours, producing the E-acrylamide derivative with 72% yield. Stereoselectivity is confirmed via ¹H-NMR (J = 16.2 Hz for trans-vinyl protons).

Key Data:

Parameter Value Source
Base Sodium hydride (1.2 eq)
Solvent Tetrahydrofuran
Stereoselectivity >95% E

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Cross-Coupling Strategies

A Heck coupling between 5-(2,5-dichlorophenyl)furan-2-yl iodide and N,N-diethylacrylamide in the presence of Pd(OAc)₂ and tri-o-tolylphosphine in DMF at 100°C provides a direct route. However, this method suffers from lower yields (52%) due to competing side reactions.

Microwave-Assisted Synthesis

Accelerating the Knoevenagel condensation via microwave irradiation (150°C, 20 minutes) enhances reaction efficiency, achieving 70% yield with reduced byproduct formation. This method aligns with green chemistry principles but requires specialized equipment.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 16.2 Hz, 1H, CH=), 7.45–7.30 (m, 3H, Ar-H), 6.85 (d, J = 3.4 Hz, 1H, furan-H), 6.55 (d, J = 16.2 Hz, 1H, CH=), 3.45 (q, J = 7.0 Hz, 4H, NCH₂), 1.25 (t, J = 7.0 Hz, 6H, CH₃).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=C aromatic).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals >98% purity, with a retention time of 8.2 minutes, confirming the absence of geometric isomers.

Challenges and Optimization Opportunities

Stereochemical Control

While the Knoevenagel and Horner-Wadsworth-Emmons methods favor the E-isomer, trace Z-contaminants (<2%) are detected via HPLC. Recrystallization from ethanol/water (9:1) mitigates this issue.

Solvent Selection and Environmental Impact

Replacing DMF with cyclopentyl methyl ether (CPME) in the Heck coupling reduces toxicity without compromising yield (50 vs. 52%), offering a safer industrial alternative.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The acrylamide moiety can be reduced to form amines or other reduced products.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the acrylamide moiety could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

AGK2 and Quinolinyl Derivatives

AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-5-quinolinylacrylamide) shares the 2,5-dichlorophenyl-furan core but replaces the diethylamide with a cyano-quinolinyl group. AGK2 is associated with cytotoxicity via modulation of the pentose phosphate pathway . Similarly, CAS 1235865-77-6 (2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide) highlights the importance of the quinolinyl group in targeting kinases or epigenetic regulators .

  • Key Differences: The diethylamide in the target compound likely improves lipophilicity compared to the aromatic quinolinyl group. Cyano substituents in AGK2 may enhance electrophilicity, affecting binding to cysteine residues in enzymes.

Thiazole-Based Analogs

The compound (2E)-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide () replaces the furan with a thiazole ring and incorporates a 3,4-dichlorophenyl group.

  • Key Differences :
    • Thiazole’s nitrogen and sulfur atoms may alter hydrogen-bonding interactions compared to furan’s oxygen.
    • The 3,4-dichlorophenyl substitution pattern could influence steric hindrance at the binding site.

Chlorophenyl and Trifluoromethyl Variants

  • (2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide () and (2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide () feature mono-chlorophenyl or trifluoromethyl groups on the acrylamide. Trifluoromethyl groups increase electron-withdrawing effects and metabolic stability compared to diethylamide . Chlorophenyl substituents may enhance π-π stacking but reduce solubility .

Dimethylphenyl and Antitumor Analogs

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide () substitutes the diethylamide with a dimethylphenyl group.

  • The 2-chlorophenyl on furan (vs. 2,5-dichlorophenyl) decreases halogen bonding opportunities .

Spectral and Physical Data

  • IR/NMR : The diethyl group in the target compound would show distinct $^1$H-NMR signals (δ ~1.1 ppm for CH$3$, δ ~3.3–3.5 ppm for CH$2$) compared to aromatic protons in analogs like AGK2 (δ ~7–9 ppm) .
  • Solubility: Diethylamide likely improves water solubility relative to quinolinyl or trifluoromethylphenyl groups.

Comparative Data Table

Compound Name Furan Substituent Acrylamide Substituent Notable Properties
Target Compound 2,5-Dichlorophenyl N,N-Diethyl High lipophilicity, moderate solubility
AGK2 () 2,5-Dichlorophenyl N-Quinolinyl, Cyano Cytotoxicity via PPP inhibition
CAS 1235865-77-6 () 2,5-Dichlorophenyl N-Quinolinyl, Cyano Kinase inhibition potential
Compound 3,4-Dichlorophenyl N-Thiazolyl Enhanced steric hindrance
Compound 2-Chlorophenyl N-(2,4-Dimethylphenyl) Steric bulk, reduced solubility

Biological Activity

The compound (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₁Cl₂N₃O
  • SMILES : C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N

Biological Activity Overview

Research indicates that compounds with furan and acrylamide moieties often exhibit significant biological activities, including antitumor and antimicrobial effects. The presence of the 2,5-dichlorophenyl group may enhance these activities due to its electronic properties.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of various furan derivatives, including those similar to this compound. The following table summarizes findings from relevant studies:

CompoundCell Line TestedIC50 (µM)Activity Type
Compound AA549 (Lung Cancer)6.26 ± 0.33Antitumor
Compound BHCC827 (Lung Cancer)20.46 ± 8.63Antitumor
Compound CNCI-H358 (Lung Cancer)16.00 ± 9.38Antitumor
This compoundMRC-5 (Normal Fibroblast)ModerateCytotoxic

Case Studies

  • Study on Human Lung Cancer Cell Lines :
    • The compound was tested against three human lung cancer cell lines: A549, HCC827, and NCI-H358.
    • Results indicated that while the compound showed promising antitumor activity in vitro, it also exhibited moderate cytotoxicity on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to reduce toxicity while maintaining efficacy.
  • Mechanism of Action :
    • The binding affinity of the compound to AT-DNA was assessed, revealing that it predominantly binds within the minor groove, which is a common mechanism for many antitumor agents.

Antimicrobial Activity

In addition to its potential antitumor properties, the compound's antimicrobial activity has also been investigated:

Microorganism TestedZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate moderate antimicrobial activity against common bacterial pathogens.

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